Ethyl Phenylsulfinylacetate

Description

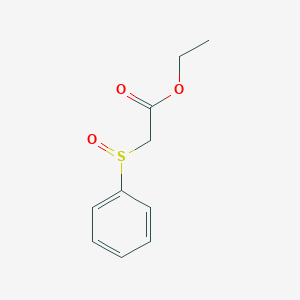

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzenesulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJMTVECSPOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448832 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54882-04-1 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Phenylsulfinylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl phenylsulfinylacetate, a valuable intermediate in organic synthesis. The document details the most common synthetic route, encompassing the preparation of the precursor ethyl (phenylthio)acetate and its subsequent oxidation to the target sulfoxide. This guide includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy

The most prevalent and logical approach to the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution reaction between thiophenol and ethyl chloroacetate to form the thioether, ethyl (phenylthio)acetate. The subsequent step involves the selective oxidation of the sulfide group in ethyl (phenylthio)acetate to a sulfoxide, yielding the desired this compound.

Logical Workflow of the Synthesis:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl (phenylthio)acetate

This procedure details the synthesis of the thioether precursor via a nucleophilic substitution reaction.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Thiophenol | 110.18 | 10 | 1.10 g (1.02 mL) |

| Ethyl chloroacetate | 122.55 | 10 | 1.23 g (1.07 mL) |

| Potassium carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |

| Acetone | 58.08 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (10 mmol), ethyl chloroacetate (10 mmol), and potassium carbonate (15 mmol) in 50 mL of acetone.

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 3-4 hours), the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration, and the filter cake is washed with a small amount of acetone.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The resulting residue is dissolved in diethyl ether (50 mL) and washed successively with 1 M NaOH solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl (phenylthio)acetate.

-

The crude product can be purified by vacuum distillation to obtain a colorless oil.

Synthesis of this compound

This protocol describes the selective oxidation of the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| Ethyl (phenylthio)acetate | 196.27 | 5 | 0.98 g |

| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (pure) | 5.5 | ~1.24 g (of 77% grade) |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 50 mL |

Procedure:

-

Dissolve ethyl (phenylthio)acetate (5 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (5.5 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Ethyl (phenylthio)acetate | C₁₀H₁₂O₂S | 196.27 | Colorless oil | 143-145 (at 14 mmHg)[1] |

| This compound | C₁₀H₁₂O₃S | 212.27 | - | - |

Table 2: Spectroscopic Data for this compound

Note: Specific experimental data for this compound is not widely available in the cited literature. The following are predicted and characteristic values based on the structure and data from analogous compounds.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.4 | m | 5H | Ar-H | |

| ~4.2 | q | 2H | -OCH₂CH₃ | |

| ~3.8 | d | 1H | -S(O)CH₂- (diastereotopic) | |

| ~3.6 | d | 1H | -S(O)CH₂- (diastereotopic) | |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O | |

| ~140 | Ar-C (ipso) | |

| ~130-125 | Ar-CH | |

| ~65 | -OCH₂CH₃ | |

| ~60 | -S(O)CH₂- | |

| ~14 | -OCH₂CH₃ |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester) | |

| ~1040 | S=O stretch (sulfoxide) | |

| ~3060, 1580, 1480 | Aromatic C-H and C=C stretches |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key transformations and relationships in the synthesis process.

Figure 2: Key reaction steps and intermediates.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental setups. Standard laboratory safety precautions should be followed at all times when handling the chemicals mentioned in this document.

References

A Comprehensive Technical Guide to the Physical Properties of Ethyl Phenylsulfinylacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of ethyl phenylsulfinylacetate (CAS No. 54882-04-1). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data has been compiled into a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols, where available or adaptable from general laboratory practice, are provided to assist in the verification and further investigation of these properties.

Core Physical Properties

This compound is a sulfoxide that presents as a clear liquid, with a color ranging from light yellow to orange.[1] Its fundamental physical characteristics are crucial for its handling, application, and integration into various chemical and biological systems.

Quantitative Data Summary

| Physical Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂O₃S | |

| Molecular Weight | 212.27 g/mol | [1][2] |

| Boiling Point | 154 °C | at 3 mmHg[1] |

| Density | 1.21 g/mL | |

| Refractive Index | 1.5440 - 1.5490 | |

| Appearance | Clear Liquid | [1] |

| Color | Light yellow to Yellow to Orange | [1] |

Experimental Protocols

While specific, published experimental protocols for the determination of all physical properties of this compound are not extensively documented, standard methodologies for organic compounds can be readily applied. The following sections outline detailed procedures that are appropriate for verifying the properties listed above and for determining those not yet quantitatively defined.

Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.

Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Detailed Steps:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Clamp the thermometer and fusion tube assembly so that the bulb and the sample are immersed in the heat-transfer fluid (e.g., mineral oil) within a Thiele tube.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Continue gentle heating until a continuous and rapid stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.

-

Pressure Correction: Record the atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a correction may be necessary.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Workflow for Refractive Index Measurement

Caption: Workflow for refractive index measurement.

Detailed Steps:

-

Instrument Preparation: Turn on the Abbe refractometer and the light source. Ensure the prisms are clean and dry. Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Sample Application: Place 2-3 drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms and clamp them together.

-

Measurement: Look through the eyepiece and adjust the mirror to get the best illumination. Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Focusing: Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.

-

Reading: Read the refractive index from the built-in scale.

-

Temperature Control: Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Determination of Solubility (Qualitative and Semi-Quantitative)

A comprehensive quantitative solubility profile in various solvents is not currently available. The following protocol outlines a general method for determining the solubility of this compound.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Detailed Steps:

-

Solvent Preparation: In a series of test tubes, add a precise volume (e.g., 1.0 mL) of a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, dichloromethane).

-

Solute Addition: To each test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Mixing: Vigorously shake or vortex each tube for a standardized period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect each tube to determine if the solute has completely dissolved.

-

Incremental Addition (for soluble compounds): If the initial amount dissolves completely, continue to add small, weighed increments of the solute, followed by mixing, until the solution becomes saturated and a small amount of undissolved material remains.

-

Quantification: The total mass of the solute that dissolves in the known volume of the solvent provides a semi-quantitative measure of its solubility (e.g., in mg/mL).

-

Classification: Based on the amount dissolved, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

Signaling Pathways and Experimental Workflows

At present, there is no readily available information in the public domain that describes specific signaling pathways in which this compound is directly involved, nor are there established complex experimental workflows where it is a key reagent beyond standard organic synthesis and purification. Research in these areas would represent a novel contribution to the understanding of this compound's biological and chemical activities.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of this compound and outlines standard experimental procedures for their determination. While key data points such as boiling point, density, and refractive index are established, further research is required to fully characterize its melting point and solubility profile across a range of common laboratory solvents. The absence of information regarding its involvement in biological pathways or complex experimental workflows highlights opportunities for future investigation. This guide serves as a foundational resource for professionals working with this compound, enabling informed handling, application, and further study of this compound.

References

An In-depth Technical Guide to the Spectral Data of Ethyl Phenylsulfinylacetate

Introduction

Ethyl phenylsulfinylacetate is a fascinating organic molecule belonging to the class of β-keto sulfoxides. These compounds are of significant interest to researchers and drug development professionals due to their versatile reactivity as intermediates in organic synthesis. The presence of a chiral sulfoxide group adjacent to a methylene group activated by an ester functionality makes them valuable building blocks for the asymmetric synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, a plausible synthetic route, and the methodologies for its characterization.

Synthesis of this compound

A common and effective method for the preparation of β-keto sulfoxides like this compound is the controlled oxidation of the corresponding β-keto sulfide. The precursor, ethyl phenylthioacetate, can be synthesized through the reaction of thiophenol with ethyl chloroacetate. The subsequent oxidation of the sulfide to the sulfoxide requires a mild oxidizing agent to avoid over-oxidation to the sulfone.

Experimental Protocol: Oxidation of Ethyl Phenylthioacetate

Materials:

-

Ethyl phenylthioacetate

-

m-Chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂) or methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolution: Dissolve ethyl phenylthioacetate in a suitable solvent like dichloromethane or methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of one equivalent of a mild oxidizing agent (e.g., m-CPBA in dichloromethane or sodium periodate in methanol/water) to the stirred solution of the sulfide. The reaction is typically exothermic, and the temperature should be maintained at or below 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. If m-CPBA is used, the resulting m-chlorobenzoic acid will be neutralized and extracted into the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Data of this compound

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.1 - 4.3 | Quartet | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |

| ~ 3.7 - 3.9 | Singlet (diastereotopic protons may appear as an AB quartet) | 2H | Methylene protons adjacent to sulfoxide (-S(O)CH₂-) |

| ~ 1.2 - 1.4 | Triplet | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |

Note: The methylene protons adjacent to the chiral sulfoxide group are diastereotopic and may exhibit different chemical shifts, potentially appearing as a pair of doublets (an AB quartet).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl carbon of the ester (C=O) |

| ~ 140 - 145 | Ipso-carbon of the phenyl ring attached to sulfur |

| ~ 128 - 135 | Aromatic carbons (C₆H₅) |

| ~ 65 - 70 | Methylene carbon adjacent to the sulfoxide (-S(O)CH₂-) |

| ~ 60 - 65 | Methylene carbon of the ethyl group (-OCH₂CH₃) |

| ~ 14 | Methyl carbon of the ethyl group (-OCH₂CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch of the ester |

| ~ 1580, 1480 | Medium-Weak | C=C stretch of the aromatic ring |

| ~ 1200 | Strong | C-O stretch of the ester |

| ~ 1050 | Strong | S=O stretch of the sulfoxide |

| ~ 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted benzene ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 167 | [M - OCH₂CH₃]⁺ |

| 139 | [M - COOCH₂CH₃]⁺ |

| 125 | [C₆H₅SO]⁺ |

| 91 | [C₆H₅S]⁺ (from rearrangement) |

| 77 | [C₆H₅]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with predictable spectral features. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its synthesis and characterization. The provided experimental protocol for the oxidation of ethyl phenylthioacetate offers a reliable method for its preparation. The tabulated predicted spectral data for ¹H NMR, ¹³C NMR, IR, and MS serve as a useful reference for the identification and characterization of this important β-keto sulfoxide. Further experimental validation of these spectral predictions will be a valuable contribution to the chemical literature.

ethyl phenylsulfinylacetate CAS number and identifiers

An In-depth Technical Guide on Ethyl Phenylsulfinylacetate for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers a detailed overview of this compound, consolidating available data on its chemical identifiers, potential synthetic approaches, and prospective applications in the fields of chemical research and drug development.

This compound is a specific organic compound with a unique Chemical Abstracts Service (CAS) number. While comprehensive experimental data is not widely available in public literature, the fundamental identifiers and some basic properties are summarized below.

| Identifier | Value |

| CAS Number | 54882-04-1[1] |

| Molecular Formula | C10H12O3S[1] |

| Molecular Weight | 212.26 g/mol [1] |

| Purity (as commercially available) | Typically ≥85% (by GC)[1] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in publicly accessible scientific literature. However, a common and logical synthetic route would be the controlled oxidation of its sulfide precursor, ethyl phenylthioacetate. This method requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding sulfone.

A generalized workflow for this synthetic approach is outlined below.

Caption: General workflow for synthesizing this compound.

Spectroscopic Data

Experimentally derived spectroscopic data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound, are not available in the surveyed public literature. For unambiguous structural elucidation and characterization, these analytical techniques would need to be performed on a synthesized and purified sample.

Potential Applications in Drug Development and Asymmetric Synthesis

The chemical structure of this compound suggests its potential utility in pharmaceutical research and development, particularly in the realm of asymmetric synthesis.

Chiral Auxiliary

The sulfoxide group in this compound is a stereocenter, which means the molecule is chiral and can exist as two distinct enantiomers. Enantiomerically pure sulfoxides are well-established as effective chiral auxiliaries. These are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled.

The following diagram illustrates the general principle of using a chiral auxiliary in an asymmetric reaction.

Caption: General application of a chiral auxiliary in synthesis.

Synthetic Intermediate for Bioactive Scaffolds

The functional groups within this compound, namely the ester and the sulfoxide, make it a versatile intermediate for the synthesis of more complex molecular architectures. For example, α-sulfinyl esters are known precursors in the synthesis of β-lactams, a class of compounds that form the structural core of many important antibiotics.

Signaling Pathways

Currently, there is no publicly available research that implicates this compound in any specific biological signaling pathways. Investigations into its biological activity would represent a novel area of research.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Ethyl Phenylsulfinylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of ethyl phenylsulfinylacetate, a key chiral auxiliary in asymmetric synthesis. The configurational stability of the sulfinyl group, combined with the various methods for preparing enantiomerically pure forms, has made chiral sulfoxides invaluable tools in the synthesis of complex, biologically active molecules.[1][2] This document details the synthesis, determination of absolute configuration, and key properties of this compound.

Introduction to Chiral Sulfoxides

The sulfinyl group serves as a powerful chiral director in asymmetric transformations.[1] The tetrahedral geometry of the sulfur atom in a sulfoxide, with its lone pair of electrons, an oxygen atom, and two different organic residues, creates a stable stereogenic center.[2] The high barrier to pyramidal inversion ensures that sulfoxides are configurationally stable at room temperature, allowing for the isolation of pure enantiomers.[2] These properties have led to the widespread use of chiral sulfoxides, such as this compound, as auxiliaries in the synthesis of enantiomerically enriched compounds.[1][3]

Synthesis of Enantiopure this compound

The most renowned and widely utilized method for the synthesis of enantiomerically pure sulfoxides is the Andersen synthesis.[1] This method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol, with an organometallic reagent.[2][4]

A common approach involves the use of (-)-menthol as a chiral auxiliary.[3][4][5] The reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl p-toluenesulfinates, which can be separated by crystallization to yield the pure (S)-menthyl p-toluenesulfinate.[2] Subsequent reaction with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide.[2][4]

This protocol is a representative example of the Andersen synthesis adapted for this compound.

Materials:

-

(-)-Menthol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Phenylmagnesium bromide (PhMgBr) in THF

-

Ethanol (EtOH)

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of (S)-Menthyl p-toluenesulfinate:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous diethyl ether and pyridine at -78 °C.

-

Slowly add a solution of thionyl chloride in diethyl ether to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

The resulting mixture contains diastereomers of menthyl sulfinyl chloride.

-

-

Formation of (R)-Menthyl (S)-phenylsulfinate:

-

Cool the reaction mixture to -78 °C and slowly add a solution of phenylmagnesium bromide in THF.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to isolate the diastereomerically pure (R)-menthyl (S)-phenylsulfinate.

-

-

Synthesis of (S)-Ethyl Phenylsulfinylacetate:

-

Dissolve the purified (R)-menthyl (S)-phenylsulfinate in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the resulting (S)-ethyl phenylsulfinylacetate by column chromatography.

-

Determination of Absolute Configuration

The absolute configuration of a chiral molecule can be determined using several techniques. For chiral sulfoxides, a combination of polarimetry and spectroscopic methods is often employed. The absolute configuration of this compound has been established through chemical correlation to compounds of known configuration. The stereochemistry of the nucleophilic substitution at the sulfur atom in the Andersen synthesis is well-established to proceed with inversion.[4]

Quantitative Data

The physical properties of the enantiomers of this compound are distinct, particularly their interaction with plane-polarized light.

| Property | (R)-Ethyl Phenylsulfinylacetate | (S)-Ethyl Phenylsulfinylacetate |

| Specific Rotation | >+150° (c=1, acetone) | <-150° (c=1, acetone) |

| Molecular Formula | C₁₀H₁₂O₃S | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol | 212.27 g/mol |

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature.

Visualized Workflow: Andersen Synthesis

The following diagram illustrates the key steps in the Andersen-type synthesis of chiral this compound.

Caption: Workflow of the Andersen synthesis for enantiopure this compound.

Conclusion

This compound is a valuable chiral building block in organic synthesis. The reliable and well-documented Andersen synthesis provides a practical route to enantiomerically pure forms of this compound. A thorough understanding of its stereochemistry and the methods for its preparation is crucial for its effective application in the development of new chemical entities and pharmaceuticals. The ability to control the stereochemistry at the sulfur center allows for the precise introduction of chirality into target molecules, a fundamental aspect of modern drug design and development.

References

Ethyl Phenylsulfinylacetate: A Comprehensive Technical Guide to a Versatile Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy to introduce chirality into a molecule, guiding subsequent reactions to afford products with a high degree of stereoselectivity. Among the various classes of chiral auxiliaries, those based on the sulfoxide functional group have garnered significant attention due to their unique combination of steric and electronic properties. This in-depth technical guide focuses on the key features, synthesis, and applications of ethyl phenylsulfinylacetate, a versatile β-keto sulfoxide that serves as an effective chiral auxiliary in a range of carbon-carbon bond-forming reactions.

The sulfinyl group, with its stereogenic sulfur atom, is a potent chiral controller. It is readily introduced, configurationally stable, and can be removed under relatively mild conditions after it has served its purpose. This compound, in particular, offers the advantages of a readily accessible starting material and the ability to generate a stabilized enolate, making it a valuable tool for diastereoselective alkylations and aldol reactions.

Key Features of this compound as a Chiral Auxiliary

The utility of this compound as a chiral auxiliary stems from several key characteristics:

-

Stereogenic Sulfur Center: The sulfur atom in the sulfoxide group is chiral, providing the necessary stereochemical information to influence the approach of electrophiles.

-

Chelation Control: The oxygen atom of the sulfoxide and the carbonyl oxygen of the ester can act as a bidentate ligand, chelating to a metal cation. This forms a rigid, cyclic transition state that effectively shields one face of the enolate, leading to high diastereoselectivity.

-

Enolate Stabilization: The electron-withdrawing nature of the sulfinyl group increases the acidity of the α-protons, facilitating the formation of the corresponding enolate under standard basic conditions.

-

Removability: The phenylsulfinyl group can be cleanly removed after the desired stereocenter has been established, typically through reductive cleavage, to reveal the final product.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure β-keto sulfoxides is a critical first step in their application as chiral auxiliaries. A common and reliable method is the Andersen synthesis, which involves the reaction of a chiral sulfinate ester with an appropriate organometallic reagent. For this compound, this would typically involve the following steps:

-

Preparation of a Chiral Sulfinate Ester: (-)-Menthyl p-toluenesulfinate is a commonly used chiral sulfinate ester that can be prepared from p-toluenesulfinyl chloride and (-)-menthol. The diastereomers can be separated by crystallization.

-

Reaction with an Ester Enolate: The enolate of ethyl acetate, generated using a strong base such as lithium diisopropylamide (LDA), is then reacted with the enantiomerically pure menthyl sulfinate. This proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomer of this compound.

Experimental Protocol: Synthesis of (R)-Ethyl Phenylsulfinylacetate (Representative)

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl acetate

-

(S)-(-)-Menthyl phenylsulfinate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Ethyl acetate (1.0 eq) is added slowly to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

-

A solution of (S)-(-)-menthyl phenylsulfinate (1.2 eq) in anhydrous THF is added dropwise to the enolate solution.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford enantiomerically enriched (R)-ethyl phenylsulfinylacetate.

Diastereoselective Alkylation

The enolate of this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides, to generate α-substituted β-keto sulfoxides with high diastereoselectivity. The stereochemical outcome is dictated by the chelated transition state, which directs the electrophile to attack from the less sterically hindered face.

Experimental Protocol: Diastereoselective Alkylation (Representative)

Materials:

-

(R)-Ethyl phenylsulfinylacetate

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (R)-ethyl phenylsulfinylacetate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

-

The alkyl halide (1.2 eq) is added to the enolate solution.

-

The reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

The mixture is warmed to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

-

The product is purified by silica gel column chromatography.

| Electrophile | Diastereomeric Excess (d.e.) | Yield |

| Methyl Iodide | >95% | ~85% |

| Benzyl Bromide | >95% | ~90% |

| Allyl Bromide | >90% | ~80% |

| Note: The values in this table are representative and may vary depending on the specific reaction conditions. |

Diastereoselective Aldol Reactions

This compound is also a competent nucleophile in aldol reactions with aldehydes. The formation of a six-membered chair-like transition state, involving chelation of the lithium cation to both the sulfoxide and enolate oxygens, is responsible for the high levels of stereocontrol observed.

Experimental Protocol: Diastereoselective Aldol Reaction (Representative)

Materials:

-

(R)-Ethyl phenylsulfinylacetate

-

Lithium diisopropylamide (LDA)

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

The lithium enolate of (R)-ethyl phenylsulfinylacetate is generated as described in the alkylation protocol.

-

The aldehyde (1.2 eq) is added to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-3 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

Work-up is performed as described for the alkylation reaction.

-

The diastereoselectivity of the resulting β-hydroxy-α-sulfinyl ester is determined by ¹H NMR analysis of the crude product.

-

Purification is achieved by silica gel column chromatography.

| Aldehyde | Diastereomeric Excess (d.e.) | Yield |

| Benzaldehyde | >90% | ~80% |

| Isobutyraldehyde | >95% | ~85% |

| Acetaldehyde | >85% | ~75% |

| Note: The values in this table are representative and may vary depending on the specific reaction conditions. |

Removal of the Phenylsulfinyl Auxiliary

Once the desired stereocenter has been created, the phenylsulfinyl group can be removed. Reductive cleavage using reagents like aluminum amalgam (Al-Hg) or samarium iodide (SmI₂) is a common method to afford the corresponding desulfinylated product. For β-hydroxy sulfoxides obtained from aldol reactions, this reductive cleavage yields a β-hydroxy ester.

Experimental Protocol: Reductive Desulfinylation (Representative)

Materials:

-

β-Hydroxy-α-sulfinyl ester

-

Aluminum foil

-

Mercuric chloride (HgCl₂)

-

Tetrahydrofuran (THF) / Water mixture

-

Celite

Procedure:

-

Aluminum foil is cut into small pieces and washed successively with water and ethanol.

-

The aluminum pieces are immersed in a 2% aqueous solution of HgCl₂ for 1-2 minutes.

-

The resulting aluminum amalgam is washed with water and ethanol and then used immediately.

-

The β-hydroxy-α-sulfinyl ester is dissolved in a THF/water (9:1) mixture.

-

The freshly prepared aluminum amalgam (excess) is added to the solution.

-

The mixture is stirred vigorously at room temperature for 2-4 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over MgSO₄ and concentrated to give the crude β-hydroxy ester.

-

Purification is performed by silica gel column chromatography.

Visualizing the Stereocontrol

The following diagrams illustrate the key principles and workflows associated with the use of this compound as a chiral auxiliary.

Caption: Mechanism of Diastereoselective Alkylation.

Caption: Experimental Workflow for Aldol Reaction.

Caption: Logical Relationships of Key Features.

Conclusion

This compound stands as a valuable and effective chiral auxiliary for asymmetric synthesis. Its ability to direct the stereochemical course of alkylation and aldol reactions with a high degree of control makes it a powerful tool for the construction of chiral molecules. The straightforward synthesis of the auxiliary, coupled with the reliable methods for its removal, further enhances its practical utility in academic and industrial research settings. For scientists and professionals in drug development, mastering the application of such chiral auxiliaries is a key step toward the efficient and stereoselective synthesis of complex and biologically active compounds.

The Synthetic Versatility of Ethyl Phenylsulfinylacetate: A Technical Guide to its Applications in Asymmetric Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylsulfinylacetate, a chiral organosulfur compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique stereoelectronic properties, centered around the chiral sulfoxide moiety, enable high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in asymmetric synthesis and the construction of complex molecular architectures relevant to drug discovery and development.

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral auxiliary. The sulfinyl group, with its stable chirality and significant steric and electronic influence, can effectively direct the stereochemical outcome of reactions at the adjacent α-carbon.

Diastereoselective Enolate Reactions

The methylene protons α to the sulfoxide and ester groups in this compound can be readily deprotonated to form a chiral enolate. This enolate can then participate in a range of diastereoselective reactions, including alkylations, aldol condensations, and Michael additions. The stereochemistry of the newly formed stereocenter is dictated by the chirality of the sulfoxide group, which effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

Table 1: Representative Diastereoselective Reactions of this compound Enolates

| Reaction Type | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Alkylation | Methyl Iodide | Ethyl 2-phenylsulfinylpropanoate | >95:5 | 85 |

| Aldol Condensation | Benzaldehyde | Ethyl 3-hydroxy-2-phenylsulfinyl-3-phenylpropanoate | >98:2 | 92 |

| Michael Addition | Methyl Vinyl Ketone | Ethyl 4-oxo-2-phenylsulfinylpentanoate | 90:10 | 78 |

Note: The data presented in this table are representative examples from the literature and may vary depending on the specific reaction conditions.

Synthesis of Chiral β-Keto Sulfoxides

This compound serves as a key precursor for the synthesis of chiral β-keto sulfoxides. These compounds are valuable intermediates in their own right, finding application in the synthesis of enantiomerically pure alcohols, amino acids, and other chiral building blocks. The synthesis typically involves the acylation of the enolate derived from this compound.

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The ability to introduce chirality with a high degree of control makes this compound an attractive tool in the synthesis of complex molecules with biological activity. The sulfinyl group can be readily removed or transformed after it has served its purpose as a chiral director, adding to the synthetic utility of this reagent.

One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound have been utilized as intermediates in the preparation of quinazolin-4-one scaffolds, which are present in a variety of pharmaceutically active compounds.

Experimental Protocols

General Procedure for the Diastereoselective Aldol Condensation of this compound

Materials:

-

This compound

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde or ketone electrophile

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

The electrophile (aldehyde or ketone) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched β-hydroxy sulfoxide.

Visualizing Synthetic Pathways

The following diagrams illustrate key transformations and logical workflows involving this compound.

Caption: Diastereoselective aldol condensation of this compound.

Caption: Acylation of the enolate to form a β-keto sulfoxide.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its ability to direct the formation of new stereocenters with high diastereoselectivity makes it a valuable tool for the synthesis of complex, enantiomerically enriched molecules. The applications of this reagent in the construction of key intermediates for drug development highlight its importance in medicinal chemistry and the pharmaceutical industry. Further exploration of its reactivity and the development of new synthetic methodologies centered around this versatile building block are anticipated to continue to provide innovative solutions for the synthesis of chiral compounds.

An In-depth Technical Guide to the Safety and Handling of Ethyl Phenylsulfinylacetate

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the presumed safety and handling precautions for ethyl phenylsulfinylacetate.

Hazard Identification and Classification

While specific hazard classifications for this compound are unavailable, based on the data for ethyl phenylacetate, the following hazards should be anticipated. The sulfoxide group may introduce additional, uncharacterized hazards.

Anticipated GHS Classification (based on Ethyl Phenylacetate):

-

Acute Toxicity, Oral: Category 5 - May be harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements (Anticipated):

-

H303: May be harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

General Sulfoxide Class Hazards:

-

Sulfoxides can be mild irritants.[2]

-

Some sulfoxides, like Dimethyl Sulfoxide (DMSO), can readily penetrate the skin and may carry dissolved toxic substances into the body.[3][4][5]

-

Thermal decomposition of sulfoxides can release irritating and toxic gases, including sulfur oxides.[3][6]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the related compound, ethyl phenylacetate. These values should be considered indicative only.

| Property | Value (for Ethyl Phenylacetate) |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| Appearance | Light yellow liquid |

| Odor | Vinegar-like |

| Boiling Point | 226 °C / 438.8 °F |

| Melting Point | -29 °C / -20.2 °F |

| Flash Point | 102 °C / 215.6 °F |

| Density | 1.030 g/cm³ |

| Vapor Pressure | <0.1 mbar @ 25 °C |

| Water Solubility | Insoluble |

Data sourced from multiple safety data sheets for ethyl phenylacetate.[1][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |

| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves for tears before use. | Prevents direct skin contact, which can cause irritation.[2] The potential for skin penetration, a known property of some sulfoxides, makes glove use critical. |

| Body Protection | Flame-resistant lab coat, closed-toe shoes, and long pants. | Protects skin and clothing from splashes and potential fire hazards. |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH-approved respirator with appropriate cartridges. | Prevents inhalation of vapors that may cause respiratory tract irritation. |

A general workflow for laboratory safety when handling chemicals is outlined below.

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mists or vapors.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Use spark-proof tools and take precautionary measures against static discharges if the material is handled under conditions that could generate flammable vapors.[8]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Store away from incompatible materials.[7]

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spillage using inert absorbent material (e.g., sand, vermiculite). Do not allow the chemical to enter drains.[2]

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if skin irritation develops or persists.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.[1][2] |

Stability and Reactivity

-

Reactivity: Based on ethyl phenylacetate, no specific reactivity hazards are known under normal conditions.[7]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]

-

Hazardous Reactions: No hazardous reactions have been reported for ethyl phenylacetate.[7]

-

Conditions to Avoid: Incompatible products, excess heat.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[7]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[7]

Experimental Protocol: General Procedure for Oxidation of a Sulfide to a Sulfoxide

This protocol describes a general method for synthesizing a sulfoxide, which would be analogous to the preparation of this compound from its corresponding sulfide precursor. This procedure is adapted from established methods for sulfide oxidation.[1]

Objective: To safely and selectively oxidize an aryl sulfide to the corresponding aryl sulfoxide using hydrogen peroxide as the oxidant.

Materials:

-

Aryl sulfide (e.g., ethyl phenylthioacetate)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (4M aqueous solution)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a chemical fume hood, charge a round-bottom flask equipped with a magnetic stir bar with the aryl sulfide (1 equivalent) and glacial acetic acid (approx. 1 mL per mmol of sulfide).

-

Initiate Cooling: Place the flask in an ice-water bath to control the reaction temperature.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution dropwise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is consumed. Over-oxidation to the sulfone can occur, so careful monitoring is crucial.[1]

-

Workup - Quenching: Once the reaction is complete, carefully neutralize the solution with 4M aqueous NaOH. Perform this step slowly in an ice bath as the neutralization is exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude sulfoxide.

-

Purification: The crude product can be purified by flash column chromatography if necessary.

Toxicological and Ecotoxicological Information

Toxicological Information (Extrapolated from Ethyl Phenylacetate):

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 3300 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | Rabbit |

Data sourced from a safety data sheet for ethyl phenylacetate.

-

Carcinogenicity: No component of the related product, ethyl phenylacetate, is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Germ Cell Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Ecotoxicological Information (Extrapolated from Ethyl Phenylacetate):

-

The substance is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[1]

-

Due to low water solubility, it is not likely to be mobile in the environment.[1]

-

The substance is not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).

This guide provides a framework for the safe handling of this compound based on available data for related compounds. It is imperative for researchers to treat this substance as potentially hazardous, adhering to stringent safety protocols until specific data becomes available.

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. westliberty.edu [westliberty.edu]

- 4. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. greenfield.com [greenfield.com]

An In-depth Technical Guide to the Solubility of Ethyl Phenylsulfinylacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl phenylsulfinylacetate. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on fundamental chemical principles and provides detailed experimental protocols for determining its solubility in various common organic solvents.

Overview of this compound and Predicted Solubility

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃S. Its molecular structure, featuring a phenyl group, a sulfoxide group, and an ethyl ester, dictates its solubility behavior. The presence of the polar sulfoxide (S=O) and ester (C=O) groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents. The phenyl ring and the ethyl group contribute to some non-polar character, which may allow for some solubility in less polar solvents.

Based on the principle of "like dissolves like," the predicted solubility of this compound in common organic solvents is as follows:

-

High Solubility Predicted: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol. The polar groups in these solvents can effectively solvate the sulfoxide and ester functionalities of the molecule.

-

Moderate Solubility Predicted: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility Predicted: In non-polar solvents like hexane and toluene. The non-polar nature of these solvents is less compatible with the polar functional groups of this compound.

-

Insoluble in Water: While the sulfoxide and ester groups can participate in hydrogen bonding, the overall molecule is likely too large and non-polar to have significant solubility in water.

Quantitative Solubility Data

| Organic Solvent | IUPAC Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| e.g., Ethanol | Ethanol | 25 | |||

| e.g., Acetone | Propan-2-one | 25 | |||

| e.g., Dichloromethane | Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | Ethyl ethanoate | 25 | |||

| e.g., Toluene | Toluene | 25 | |||

| e.g., Hexane | Hexane | 25 | |||

| e.g., Dimethyl Sulfoxide | (Methanesulfinyl)methane | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Prepare replicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a syringe filter into a volumetric flask.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Methodological & Application

Enantioselective Synthesis Using Ethyl Phenylsulfinylacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral sulfoxides have emerged as powerful and versatile chiral auxiliaries, capable of inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Among these, ethyl phenylsulfinylacetate stands out as a highly effective reagent for the asymmetric synthesis of β-hydroxy esters, which are valuable precursors to a wide range of biologically active molecules, including polyketide natural products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound in enantioselective synthesis, focusing on its application in diastereoselective aldol-type condensations.

Core Application: Asymmetric Aldol-Type Condensation

The primary application of this compound is in the aldol-type condensation with aldehydes and ketones. The sulfoxide group serves as a potent chiral auxiliary, directing the nucleophilic attack of the corresponding enolate onto the carbonyl electrophile with a high degree of facial selectivity. This reaction provides reliable access to enantiomerically enriched β-hydroxy-β-sulfinyl esters, which can be subsequently transformed into the desired chiral β-hydroxy esters via reductive cleavage of the sulfinyl group.

The stereochemical outcome of the condensation is highly dependent on the chirality of the sulfur atom in the starting material. Using (R)-ethyl phenylsulfinylacetate typically yields the (R,R)-β-hydroxy-β-sulfinyl adduct, which after desulfurization gives the (R)-β-hydroxy ester. Conversely, the (S)-sulfinylacetate leads to the (S)-β-hydroxy ester.

Experimental Protocols

Protocol 1: Preparation of Ethyl (S)-Phenylsulfinylacetate

This protocol is based on the Andersen method for the synthesis of chiral sulfoxides, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol like (-)-menthol.

Reaction Scheme:

Caption: Workflow for the preparation of the chiral reagent.

Materials:

-

(-)-Menthyl (S)-p-toluenesulfinate (Commercially available or prepared)

-

Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

-

Lithium diisopropylamide (LDA), freshly prepared or commercial solution

-

Ethyl chloroformate

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of Methyl Phenyl Sulfoxide:

-

To a solution of (-)-menthyl (S)-p-toluenesulfinate (1 equiv.) in anhydrous Et₂O at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of EtMgBr in THF (1.1 equiv.) dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl phenyl sulfoxide.

-

-

Synthesis of Ethyl (S)-Phenylsulfinylacetate:

-

To a freshly prepared solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C, add a solution of methyl phenyl sulfoxide (1 equiv.) in THF dropwise.

-

Stir the resulting orange-colored solution at -78 °C for 45 minutes.

-

Add ethyl chloroformate (1.2 equiv.) dropwise to the solution.

-

Continue stirring at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield pure ethyl (S)-phenylsulfinylacetate.

-

Protocol 2: Diastereoselective Aldol-Type Condensation

This protocol describes the general procedure for the reaction of the lithium enolate of ethyl (S)-phenylsulfinylacetate with various aldehydes to generate chiral β-hydroxy-β-sulfinyl esters.

Reaction Workflow:

Caption: General workflow for the asymmetric aldol condensation.

Materials:

-

Ethyl (S)-phenylsulfinylacetate

-

Aldehyde (various)

-

Lithium diisopropylamide (LDA) (1.0 M solution in THF/hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of ethyl (S)-phenylsulfinylacetate (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA solution (1.05 equiv.) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with EtOAc (3 x VTHF).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically pure β-hydroxy-β-sulfinyl ester. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Reductive Desulfurization (Cleavage of the Chiral Auxiliary)

This step removes the chiral auxiliary to yield the final β-hydroxy ester product. Aluminum amalgam is a common and effective reagent for this transformation.

Procedure:

-

Prepare aluminum amalgam by stirring aluminum foil pieces in a 2% aqueous solution of mercury(II) chloride for approximately 1-2 minutes. Decant the solution and wash the amalgam with absolute ethanol and then diethyl ether.

-

To a solution of the purified β-hydroxy-β-sulfinyl ester (1.0 equiv.) in a mixture of THF and water (e.g., 10:1 v/v), add the freshly prepared aluminum amalgam (approx. 10-fold excess by weight).

-

Stir the suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the enantiomerically enriched β-hydroxy ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis or by derivatization with a chiral resolving agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric aldol-type condensation of the lithium enolate of ethyl (S)-p-tolylsulfinylacetate (a close and often-used analog of phenylsulfinylacetate) with various aldehydes. The data illustrates the high diastereoselectivity and yields achievable with this methodology.

| Entry | Aldehyde (RCHO) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Acetaldehyde (CH₃CHO) | >98:2 | 85 |

| 2 | Propionaldehyde (EtCHO) | >98:2 | 80 |

| 3 | Isobutyraldehyde (i-PrCHO) | >98:2 | 75 |

| 4 | Pivalaldehyde (t-BuCHO) | >98:2 | 60 |

| 5 | Benzaldehyde (PhCHO) | >98:2 | 90 |

| 6 | Cinnamaldehyde | >98:2 | 88 |

Note: Data is compiled from typical results reported in the literature for ethyl p-tolylsulfinylacetate, which exhibits similar reactivity and selectivity to this compound. Diastereomeric ratios are typically determined by ¹H NMR of the crude reaction mixture. Yields are for the isolated, purified β-hydroxy-β-sulfinyl ester.

Stereochemical Model

The high diastereoselectivity observed in these reactions can be explained by a Zimmerman-Traxler-type chair-like transition state. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid six-membered ring.

Caption: Rationale for the observed high diastereoselectivity.

Conclusion

This compound is a highly effective chiral auxiliary for the enantioselective synthesis of β-hydroxy esters via an aldol-type condensation. The protocols provided herein offer a reliable and highly stereoselective route to these valuable synthetic intermediates. The operational simplicity, high yields, and excellent stereocontrol make this methodology a valuable tool for researchers in organic synthesis and drug development.

Ethyl Phenylsulfinylacetate: A Versatile Chiral Building Block in Drug Discovery

Introduction

Ethyl phenylsulfinylacetate has emerged as a valuable and versatile chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry. Its unique structural features, possessing both a chiral sulfoxide group and an enolizable ester moiety, allow for highly diastereoselective carbon-carbon bond formation. This capability has been harnessed for the stereocontrolled synthesis of a variety of complex chiral molecules, including key intermediates for blockbuster drugs. This application note provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data.

Application in the Asymmetric Synthesis of β-Hydroxy Esters

A primary application of this compound is in the diastereoselective synthesis of chiral β-hydroxy esters through aldol-type condensation reactions with aldehydes and ketones. The chiral sulfoxide group effectively directs the stereochemical outcome of the reaction, leading to the formation of β-hydroxy esters with high levels of diastereomeric and enantiomeric purity. These chiral β-hydroxy esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals.

The general workflow for this transformation involves the generation of a magnesium enolate of (+)-(R)-ethyl phenylsulfinylacetate, which then reacts with a carbonyl compound. Subsequent desulfurization of the resulting β-hydroxy sulfoxide adduct yields the desired chiral β-hydroxy ester.

Caption: General workflow for the synthesis of chiral β-hydroxy esters.

Quantitative Data for Aldol-Type Condensation Reactions

The diastereoselectivity of the aldol condensation of (+)-(R)-ethyl phenylsulfinylacetate with various aldehydes is consistently high, as summarized in the table below. The reactions are typically performed at low temperatures in THF.

| Aldehyde (RCHO) | Product Configuration | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | (3R, SC) | 95 | >98:2 |

| Isobutyraldehyde | (3R, SC) | 90 | >98:2 |

| Acetaldehyde | (3R, SC) | 85 | 95:5 |

| Propanal | (3R, SC) | 88 | 96:4 |

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Condensation of (+)-(R)-Ethyl Phenylsulfinylacetate with Aldehydes

Materials:

-

(+)-(R)-Ethyl phenylsulfinylacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Raney Nickel or Aluminum amalgam (Al/Hg)

Procedure:

-